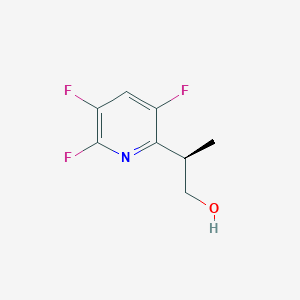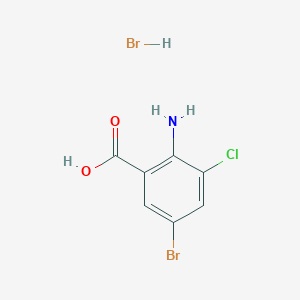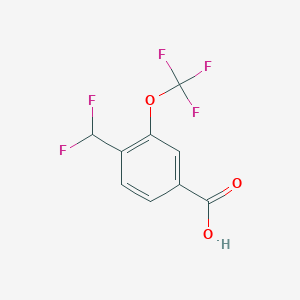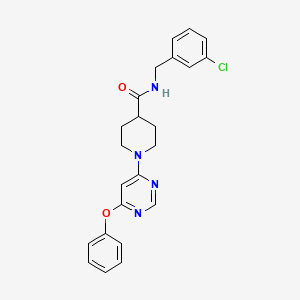
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol is a chemical compound commonly known as TFPP. It is a chiral alcohol that has a pyridine ring attached to it. This compound has been studied extensively due to its potential applications in scientific research.
作用機序
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol involves the binding of the compound to GABA receptors. GABA receptors are ionotropic receptors that are activated by the binding of GABA. The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can modulate the activity of these receptors. This can lead to changes in neuronal activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can have various biochemical and physiological effects. It can modulate the activity of GABA receptors, leading to changes in neuronal activity. This can have effects on various physiological processes, including sleep, anxiety, and seizures. The compound has also been studied for its potential use in treating alcohol addiction.
実験室実験の利点と制限
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has several advantages for lab experiments. It is a chiral alcohol, which makes it useful for studying the effects of chirality on biological activity. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, there are also limitations to using (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol in lab experiments. One limitation is that it has a relatively low potency compared to other GABA receptor ligands. This can make it difficult to observe effects at low concentrations.
将来の方向性
For the study of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol include studying its effects on different types of GABA receptors, other neurotransmitter systems, and its potential use in treating alcohol addiction.
合成法
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol involves several steps. The first step is the reduction of 3,5,6-trifluoropyridine to 3,5,6-trifluoropyridin-2-ol. This is achieved by using sodium borohydride as a reducing agent. The second step involves the protection of the hydroxyl group of 3,5,6-trifluoropyridin-2-ol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The third step involves the reduction of the protected 3,5,6-trifluoropyridin-2-ol to (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol using lithium aluminum hydride as a reducing agent.
科学的研究の応用
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has potential applications in scientific research. It has been studied as a potential ligand for GABA receptors. GABA is a neurotransmitter that plays a crucial role in the central nervous system. The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can modulate the activity of these receptors, leading to changes in neuronal activity. This makes (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol a potential tool for studying the role of GABA receptors in the central nervous system.
特性
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-4(3-13)7-5(9)2-6(10)8(11)12-7/h2,4,13H,3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWJUQORFKMMN-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)
![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)
![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)
![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)
![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![(Z)-methyl 2-(1-(3-((3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2674880.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)
